2-Hydrazino-6-methyl-1,3-benzothiazole
Overview
Description
2-Hydrazino-6-methyl-1,3-benzothiazole is a chemical compound with the molecular formula C8H9N3S . It is a solid substance and is slightly yellow to beige-green in color . It is employed in the spectrophotometric analysis determination of methenamine and its salts . It is also used in the detection and repair mechanism of Etheno-DNA adducts .
Molecular Structure Analysis
The molecular structure of 2-Hydrazino-6-methyl-1,3-benzothiazole consists of a benzothiazole ring with a hydrazino group at the 2nd position and a methyl group at the 6th position . The molecular weight of the compound is 179.25 g/mol .Physical And Chemical Properties Analysis
2-Hydrazino-6-methyl-1,3-benzothiazole is a solid substance . It is slightly yellow to beige-green in color . The molecular weight of the compound is 179.25 g/mol .Scientific Research Applications
1. Synthesis of 1,2,3-Triazole-Based Benzothiazole Derivatives
- Application Summary : A new series of 1,2,3-triazole derivatives based on benzothiazole were synthesized . These compounds were evaluated for their anti-inflammatory activity by biochemical COX-2 inhibition, antifungal inhibition with CYP51, anti-tuberculosis target protein ENR, DPRE1, pks13, and Thymidylate kinase by molecular docking studies .
- Methods of Application : The compounds were synthesized by the 1,3-dipolar cycloaddition reaction of S-propargyl mercaptobenzothiazole and α-halo ester/amide .
- Results : The ADMET analysis of the molecules revealed that two of the six synthesized molecules are the most-promising drug-like molecules .
2. Biological Applications of Benzothiazole Derivatives
- Application Summary : Benzothiazole and its derivatives have been found to possess various types of biological activities such as antitumor, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic .
3. Synthesis of 2-Arylbenzothiazole
- Application Summary : Benzothiazole and its derivatives, particularly 2-arylbenzothiazole, have been extensively studied due to their wide range of pharmacological properties . They are used in the development of various biologically active drugs .
- Methods of Application : The synthesis of 2-arylbenzothiazoles involves various synthetic pathways .
- Results : The study provides a comprehensive overview of the synthetic approaches developed for the synthesis of 2-arylbenzothiazoles .
4. Biological Applications of Benzothiazole Derivatives
- Application Summary : Benzothiazole derivatives have been found to possess various biological activities such as antibacterial, antifungal, antioxidant, antimicrobial, antiproliferative, anticonvulsant, and antidiabetic .
5. Spectrophotometric Analysis
- Application Summary : 2-Hydrazinobenzothiazole is used in the spectrophotometric analysis determination of methenamine and its salts . It is also used in the detection and repair mechanism of Etheno-DNA adducts .
6. Applications in Dyes and Vulcanization
- Application Summary : Benzothiazole is a thermally stable electron-withdrawing moiety with numerous applications in dyes such as thioflavin . It is also used in the sulfur vulcanization of rubber .
7. Synthesis of 2-Arylbenzothiazole
- Application Summary : Benzothiazole and its derivatives, particularly 2-arylbenzothiazole, have been extensively studied due to their wide range of pharmacological properties . They are used in the development of various biologically active drugs .
- Methods of Application : The synthesis of 2-arylbenzothiazoles involves various synthetic pathways .
- Results : The study provides a comprehensive overview of the synthetic approaches developed for the synthesis of 2-arylbenzothiazoles .
8. Biological Applications of Benzothiazole Derivatives
- Application Summary : Benzothiazole derivatives have been found to possess various biological activities such as antibacterial, antifungal, antioxidant, antimicrobial, antiproliferative, anticonvulsant, and antidiabetic .
properties
IUPAC Name |
(6-methyl-1,3-benzothiazol-2-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c1-5-2-3-6-7(4-5)12-8(10-6)11-9/h2-4H,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQJZJBFHUUYBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365939 | |
Record name | 2-Hydrazinyl-6-methyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50365939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazino-6-methyl-1,3-benzothiazole | |
CAS RN |
20174-69-0 | |
Record name | 2-Hydrazinyl-6-methyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50365939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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